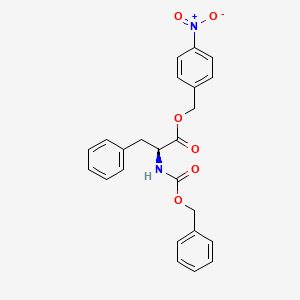

Z-L-phenylalanine 4-nitrobenzyl ester

Description

BenchChem offers high-quality Z-L-phenylalanine 4-nitrobenzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-phenylalanine 4-nitrobenzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-23(31-16-20-11-13-21(14-12-20)26(29)30)22(15-18-7-3-1-4-8-18)25-24(28)32-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKSJHSHSCQBP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Z-L-phenylalanine 4-nitrobenzyl ester

This is an in-depth technical guide on the physicochemical properties and applications of Z-L-phenylalanine 4-nitrobenzyl ester .

Physicochemical Profile, Synthesis, and Applications in Peptide Chemistry

Executive Summary

Z-L-phenylalanine 4-nitrobenzyl ester (often abbreviated as Z-Phe-ONb or Z-Phe-OBzl(NO₂) ) is a specialized amino acid derivative used primarily as a robust carboxyl-protecting group in peptide synthesis. Distinguished by the presence of the electron-withdrawing para-nitro group on the benzyl ester moiety, this compound exhibits enhanced stability toward acidic conditions compared to unsubstituted benzyl esters. This unique stability profile allows for the selective removal of N-terminal protecting groups (such as Boc) using acidic reagents (e.g., TFA or HCl/dioxane) without compromising the C-terminal ester integrity.

Critical Distinction: Researchers must distinguish this compound from Z-L-phenylalanine 4-nitrophenyl ester (Z-Phe-ONp) . While the abbreviations are similar, the nitrophenyl ester is a highly reactive "active ester" used for acylating amines, whereas the nitrobenzyl ester is a stable protecting group.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 4-Nitrobenzyl (2S)-2-[(benzyloxycarbonyl)amino]-3-phenylpropanoate |

| Common Synonyms | Z-L-Phe-ONb; Z-Phe-OBzl(4-NO₂); Z-L-Phenylalanine p-nitrobenzyl ester |

| CAS Number | 40299-23-8 |

| Molecular Formula | C₂₄H₂₂N₂O₆ |

| Molecular Weight | 434.44 g/mol |

| Stereochemistry | L-isomer (S-configuration at the alpha-carbon) |

| Appearance | White to off-white crystalline solid |

Structural Components[1][2][3][4][5][6][7][8][9][10][11]

-

Z-Group (Benzyloxycarbonyl): Protects the

-amine, preventing polymerization and urethane formation. It is stable to mild acid but cleaved by hydrogenolysis or strong acid (HBr/AcOH). -

L-Phenylalanine Core: The central amino acid scaffold.

-

4-Nitrobenzyl Ester (ONb): The C-terminal protecting group. The nitro group at the para position exerts a strong electron-withdrawing effect, destabilizing the formation of the benzyl carbocation. This makes the ester significantly more resistant to acidolysis than a standard benzyl ester.

Figure 1: Structural segmentation of Z-Phe-ONb highlighting the functional roles of each moiety.

Physicochemical Properties[1][4][11][13][14][15]

3.1 Solid-State Properties

-

Physical State: Crystalline solid.[5]

-

Melting Point: Typically 80–100 °C (Note: Exact values vary by polymorph and purity; specific literature values for this CAS are scarce compared to the active ester ONp, but structural analogs consistently form solids in this range).

-

Solubility:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Insoluble: Water, Hexanes (poor solubility).

-

3.2 Stability & Reactivity

-

Acid Stability: The p-nitrobenzyl ester is approx. 100 times more stable to trifluoroacetic acid (TFA) than the unsubstituted benzyl ester. This allows for the use of Boc/Benzyl strategies where the Boc group is removed by TFA while the Z-Phe-ONb linkage remains intact.

-

Base Stability: Susceptible to saponification (hydrolysis) in aqueous alkali (NaOH/MeOH), though the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, potentially increasing hydrolysis rates compared to benzyl esters under basic conditions.

-

Photostability: Unlike ortho-nitrobenzyl derivatives (which are photolabile), the para-nitrobenzyl ester is generally stable to ambient light but can be cleaved under specific reductive photolysis conditions or electron transfer processes.

Synthesis & Experimental Protocols

4.1 Synthesis of Z-Phe-ONb

The synthesis is typically achieved via direct esterification of Z-L-Phenylalanine with 4-nitrobenzyl bromide or 4-nitrobenzyl alcohol.

Method A: Alkylation (Standard Protocol)

-

Reagents: Z-L-Phe-OH (1.0 eq), 4-Nitrobenzyl bromide (1.0 eq), Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMF or Acetone.

-

Procedure:

-

Dissolve Z-L-Phe-OH in DMF.

-

Add TEA (1.1 eq) to form the carboxylate salt.

-

Add 4-Nitrobenzyl bromide (1.0 eq) slowly at 0 °C.

-

Stir at room temperature for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, 5% NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes.

-

Method B: Steglich Esterification

-

Reagents: Z-L-Phe-OH, 4-Nitrobenzyl alcohol, DCC, DMAP (cat).

-

Mechanism: DCC activates the carboxylic acid, forming an O-acylisourea intermediate which is then attacked by the alcohol.

4.2 Deprotection (Cleavage) Protocols

The utility of Z-Phe-ONb lies in its specific cleavage conditions.

-

Catalytic Hydrogenolysis:

-

Conditions: H₂ (1 atm), 10% Pd/C, Methanol/Acetic Acid.

-

Mechanism: Reduction of the nitro group to an amine is often the first step, followed by hydrogenolysis of the benzylic C-O bond.

-

Result: Yields free L-Phenylalanine (if Z is also removed) or Z-Phe-OH (if selective conditions are used, though Z is usually removed by H₂/Pd as well).

-

-

Zinc Reduction (Selective for Nitrobenzyl):

-

Conditions: Zn dust in 90% Acetic Acid.

-

Mechanism: Reduces the nitro group to an amine/hydroxylamine, followed by 1,6-elimination or acid-catalyzed hydrolysis.

-

Selectivity: Can preserve the Z-group if conditions are controlled, though Z is also sensitive to reduction.

-

Figure 2: Reaction workflow showing the stability of Z-Phe-ONb to acid versus its lability to catalytic hydrogenation.

Applications in Drug Development[2][4][13]

-

Orthogonal Protection Schemes: In the synthesis of complex peptides (e.g., cyclic peptides or those with sensitive side chains), Z-Phe-ONb allows for the manipulation of other protecting groups. For instance, an N-terminal Boc group can be removed with TFA without affecting the C-terminal nitrobenzyl ester.

-

Solid-Phase Peptide Synthesis (SPPS): While less common in modern Fmoc chemistry, nitrobenzyl esters are valuable in "Safety-Catch" linker strategies where the linker is stable during chain elongation but activated for cleavage at the end of the synthesis.

-

Kinetic Studies (Caution): While Z-Phe-ONp (nitrophenyl) is the standard chromogenic substrate for chymotrypsin, Z-Phe-ONb can be used to study esterases that specifically target benzylic esters, or as a negative control to verify the specificity of proteases for the "active" nitrophenyl ester.

References

-

Guibé-Jampel, E., & Wakselman, M. (1982). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications , 12(3), 219–223. Link

- Taylor-Papadimitriou, J., et al. (1967). Kinetics of the hydrolysis of Z-L-phenylalanine p-nitrophenyl ester catalyzed by chymotrypsin. Journal of Biochemistry. (Contextual reference for the distinction between ONb and ONp esters).

-

Sigma-Aldrich. Product Specification: Z-L-Phenylalanine 4-nitrobenzyl ester (CAS 40299-23-8). Link

-

PubChem. Compound Summary for CAS 40299-23-8. National Library of Medicine.[4] Link

Sources

- 1. Melting point standard 47-49°C | 119-61-9 - BuyersGuideChem [buyersguidechem.com]

- 2. psecommunity.org [psecommunity.org]

- 3. researchgate.net [researchgate.net]

- 4. Z-Phe-phe-phe-OH | C35H35N3O6 | CID 90473620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Calcium » calcium sulphide [winter.group.shef.ac.uk]

- 6. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]

- 7. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]

- 8. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemimpex.com [chemimpex.com]

Technical Guide: Z-L-Phenylalanine 4-Nitrobenzyl Ester in Enzymatic Peptide Synthesis

Executive Summary

Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) acts as a specialized acyl donor in kinetically controlled enzymatic peptide synthesis. Unlike standard chemical coupling reagents (e.g., HATU, DCC) that rely on thermodynamic activation in organic solvents, Z-Phe-ONb is designed for biocatalytic ligation using serine proteases (e.g.,

Its primary utility lies in the 4-nitrobenzyl (ONb) moiety, which serves as a "semi-activated" leaving group. This group provides sufficient electrophilicity to rapidly acylate the enzyme active site—forming the critical acyl-enzyme intermediate—while remaining stable enough to prevent spontaneous hydrolysis in the aqueous-organic media required for enzymatic catalysis. This balance allows for the synthesis of peptide bonds under mild, racemization-free conditions, making it a critical tool for fragment condensation and the synthesis of sensitive peptide therapeutics.

Molecular Architecture & Physicochemical Properties

The efficacy of Z-Phe-ONb is dictated by its three structural domains, each serving a distinct function in the catalytic cycle.

| Domain | Component | Function |

| N-Terminal Protection | Z (Benzyloxycarbonyl) | Mimics the hydrophobic bulk required for enzyme recognition at the S2/S3 subsites; prevents polymerization of the substrate. |

| Amino Acid Core | L-Phenylalanine | Provides specific recognition for chymotrypsin-like enzymes (specificity for aromatic residues at P1 position). |

| C-Terminal Activation | 4-Nitrobenzyl Ester (ONb) | Electron-withdrawing group ( |

Key Properties[1][2][3][4][5]

-

Formula:

-

Molecular Weight: 434.44 g/mol

-

Solubility: Soluble in organic cosolvents (DMF, DMSO, Ethyl Acetate); limited solubility in pure water.

-

Stability: Stable at neutral pH; susceptible to base-catalyzed hydrolysis and photolysis (UV < 320 nm).

Mechanism of Action: Kinetically Controlled Synthesis

The use of Z-Phe-ONb relies on Kinetic Control , a non-equilibrium process where the rate of aminolysis (peptide bond formation) (

The Acyl-Enzyme Intermediate Pathway

In serine proteases like

-

Acylation: The enzyme's active site serine attacks the carbonyl of Z-Phe-ONb. The electron-withdrawing nitro group stabilizes the transition state, facilitating the departure of 4-nitrobenzyl alcohol .

-

Acyl-Enzyme Formation: A covalent Z-Phe-Enzyme intermediate is formed.

-

Deacylation (Partitioning): This intermediate is attacked by a nucleophile.[1]

-

Productive Pathway: The nucleophile is an amino acid amide (e.g., H-Leu-NH

). Attack yields the dipeptide Z-Phe-Leu-NH -

Non-Productive Pathway: Water attacks the intermediate, hydrolyzing it back to Z-Phe-OH (waste).

-

The Specificity Constant ratio (

Z-Phe-ONb is superior to simple alkyl esters (OMe, OEt) because the ONb group accelerates Step 1 (Acylation), ensuring the enzyme is saturated with the acyl group, thereby maximizing the concentration of the reactive intermediate available for the nucleophile.

Mechanistic Diagram

Caption: The Ping-Pong Bi-Bi mechanism of kinetically controlled peptide synthesis using Z-Phe-ONb as the activated acyl donor.

Experimental Protocol: Synthesis of Z-Phe-Leu-NH

This protocol demonstrates the coupling of Z-Phe-ONb with H-Leu-NH

Materials

-

Acyl Donor: Z-L-Phenylalanine 4-nitrobenzyl ester (1 mM)

-

Nucleophile: L-Leucine amide (H-Leu-NH

) (50 mM) -

Catalyst:

-Chymotrypsin (immobilized or free, bovine pancreatic) -

Solvent System: 50% DMF / 50% Buffer (0.2 M Carbonate/Bicarbonate, pH 9.0)

-

Quenching: 1 M HCl or Acetonitrile/TFA.

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve Z-Phe-ONb in DMF.

-

Dissolve H-Leu-NH

in the carbonate buffer. Note: A high concentration of nucleophile is critical to outcompete water.

-

-

Reaction Initiation:

-

Incubation:

-

Incubate at 25–30°C with gentle shaking.

-

Critical Checkpoint: Monitor reaction progress via HPLC every 15 minutes. The reaction is kinetically controlled, meaning the product yield will peak and then decrease as the enzyme begins to hydrolyze the product (secondary hydrolysis).

-

-

Termination:

-

Stop the reaction at the point of maximum yield (typically 30–60 mins) by lowering pH to 2.0 or adding organic solvent to denature the enzyme.

-

-

Workup:

Experimental Workflow Diagram

Caption: Operational workflow for the enzymatic coupling of Z-Phe-ONb, emphasizing the critical kinetic monitoring step.

Advantages & Limitations

Why use Z-Phe-ONb over other esters?

| Feature | Z-Phe-OMe (Methyl Ester) | Z-Phe-ONb (4-Nitrobenzyl) | Z-Phe-ONSu (Succinimide) |

| Acylation Rate | Slow | Fast | Very Fast |

| Spontaneous Hydrolysis | Low | Low/Moderate | High |

| Enzyme Specificity | Good | Excellent (S1 subsite fit) | Poor (Steric clash) |

| Use Case | Thermodynamic synthesis | Kinetic synthesis | Chemical synthesis |

Primary Advantage: The 4-nitrobenzyl group provides a "Goldilocks" activation—reactive enough for rapid enzymatic turnover but stable enough to survive the aqueous conditions necessary for enzyme activity.

Limitation: The released byproduct, 4-nitrobenzyl alcohol, must be removed during purification. Unlike solid-phase synthesis, this requires liquid-liquid extraction or chromatography.

References

-

Schechter, I., & Berger, A. (1967).[2] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link

-

Morihara, K., & Oka, T. (1977).[2] alpha-Chymotrypsin as the catalyst for peptide synthesis.[2][3][4][6] Biochemical Journal. Link

-

Jakubke, H. D. (1994). Enzymatic Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology. Link

-

Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews. Link

-

Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology. Link

Sources

- 1. ojs.jmolekul.com [ojs.jmolekul.com]

- 2. alpha-Chymotrypsin as the catalyst for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide bond synthesis catalyzed by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase peptide synthesis by ion-paired alpha-chymotrypsin in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Stability of 4-Nitrobenzyl Ester Protecting Groups Under Acidic Conditions

[1]

Executive Summary

The 4-nitrobenzyl (PNB) ester is a robust carboxylic acid protecting group characterized by its unique orthogonality to acidic conditions . Unlike standard benzyl (Bn) or p-methoxybenzyl (PMB) esters, which are susceptible to acidolysis, the PNB ester withstands trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents. This stability allows for the selective deprotection of acid-labile amine protecting groups (e.g., Boc) without compromising the C-terminal ester. PNB esters are cleaved primarily via reductive mechanisms (Zn/AcOH, H₂/Pd, Na₂S₂O₄), making them indispensable in the synthesis of peptides, β-lactam antibiotics, and complex organic molecules requiring multi-stage deprotection strategies.

Mechanistic Basis of Acid Stability

The acid stability of the PNB ester is driven by the electronic properties of the nitro (

Electronic Destabilization of the Carbocation

Acidic cleavage of benzyl esters typically proceeds via an

-

Benzyl/PMB Esters: Electron-donating groups (e.g.,

in PMB) stabilize the benzylic carbocation through resonance, lowering the activation energy for cleavage. This makes PMB extremely acid-labile (cleaved by 1% TFA). -

PNB Esters: The nitro group is a strong electron-withdrawing group (EWG) exhibiting both inductive (

) and mesomeric (-

Inductive Effect: Withdraws electron density from the benzene ring.

-

Resonance Effect: Delocalizes electron density away from the ring, specifically creating a partial positive charge at the ortho and para positions.

-

This electron withdrawal severely destabilizes the transition state leading to the benzylic carbocation . Consequently, the energy barrier for

Visualization of Electronic Effects

The following diagram illustrates the contrasting electronic effects between PMB (labile) and PNB (stable) esters.

Figure 1: Mechanistic divergence in acid stability. The nitro group destabilizes the carbocation intermediate, preventing acidolysis.

Comparative Stability Profile

The following table benchmarks PNB esters against other common carboxyl protecting groups under varying acidic conditions.

| Protecting Group | Structure | 50% TFA (DCM) | 4M HCl (Dioxane) | HBr / AcOH | HF (Liquid) | Primary Cleavage |

| t-Butyl (tBu) | Labile (mins) | Labile | Labile | Labile | Acidolysis ( | |

| p-Methoxybenzyl (PMB) | Labile (immediate) | Labile | Labile | Labile | Acidolysis ( | |

| Benzyl (Bn) | Stable | Stable | Labile | Labile | Hydrogenolysis / Strong Acid | |

| 4-Nitrobenzyl (PNB) | Stable (Hours/Days) | Stable | Relatively Stable * | Stable | Reduction (Zn, H₂, etc.) |

*Note: PNB is significantly more stable to HBr/AcOH than Bn, but prolonged exposure or high temperatures can lead to partial cleavage. It is generally considered stable during standard Boc removal protocols.

Orthogonal Synthesis Strategy

The primary utility of PNB is in orthogonal protection schemes . It allows for the manipulation of amine protecting groups (like Boc) using acidic reagents without affecting the C-terminal ester.[1] This is critical in peptide synthesis and the modification of acid-sensitive scaffolds (e.g., Penicillins, Cephalosporins).

Workflow Diagram

The diagram below depicts a typical workflow where PNB serves as a semi-permanent protecting group while a temporary Boc group is removed.

Figure 2: Orthogonal deprotection strategy. PNB survives the acidic Boc removal step, allowing for subsequent C-terminal deprotection via reduction.

Experimental Protocols

Protocol A: Selective Boc Deprotection in the Presence of PNB

Objective: Remove N-terminal Boc group while retaining C-terminal PNB ester. Scope: Amino acids, Peptides, Beta-lactams.

-

Preparation: Dissolve the Boc-amino-acid-OPNB ester (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,4-Dioxane (concentration ~0.1 M).

-

Acid Addition:

-

Option A (TFA): Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.

-

Option B (HCl): Add 4M HCl in Dioxane (5-10 equiv).

-

-

Reaction: Stir at room temperature.

-

TFA: Typically complete in 30–60 minutes.

-

HCl: Typically complete in 30–60 minutes.

-

Monitoring: Verify Boc removal by TLC (ninhydrin stain) or LC-MS. PNB ester peak should remain unchanged.

-

-

Workup:

-

Concentrate the solution in vacuo to remove excess acid and solvent.

-

Co-evaporate with toluene (3x) or diethyl ether to remove residual acid traces.

-

Result: The product is obtained as the Trifluoroacetate or Hydrochloride salt of the amine, ready for the next coupling step.

-

Protocol B: Reductive Cleavage of PNB Ester (Standard)

Objective: Remove PNB group to release the free carboxylic acid. Mechanism: Zinc reduction of nitro to amine, followed by 1,6-elimination of the p-aminobenzyl ester (quinone methide formation).

-

Preparation: Dissolve the PNB-protected substrate (1.0 equiv) in Tetrahydrofuran (THF) / Water / Acetic Acid (ratio 4:1:1). Alternatively, use 90% Acetic Acid.

-

Reduction: Add Zinc dust (activated, 10–20 equiv) in portions.

-

Note: Ensure vigorous stirring as Zinc is a solid suspension.

-

-

Reaction: Stir at room temperature for 1–4 hours.

-

Monitoring: TLC should show disappearance of the starting material.

-

-

Workup:

-

Filter off excess Zinc through a pad of Celite. Wash the pad with THF or MeOH.

-

Concentrate the filtrate in vacuo.

-

Dissolve residue in EtOAc and wash with 1M HCl (to remove p-aminotoluene byproduct) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Result: Free carboxylic acid.

-

Troubleshooting & Edge Cases

Base Sensitivity

While PNB is acid-stable, the electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic than in simple benzyl esters.

-

Risk: PNB esters are more susceptible to hydrolysis under basic conditions (saponification) than benzyl esters.

-

Mitigation: Avoid strong bases (NaOH, LiOH) if the PNB group must be retained. Use mild bases (DIPEA, NMM) for neutralization steps during peptide coupling.

Incomplete Reductive Cleavage

If Zn/AcOH fails or is incompatible with the substrate (e.g., reducible olefins):

-

Alternative 1: Hydrogenolysis (

, Pd/C, 1 atm). PNB cleaves similarly to Benzyl but may require slightly longer times. -

Alternative 2: Sodium Dithionite (

) in neutral buffer. This is a milder reduction method suitable for pH-sensitive substrates.

Solubility Issues

PNB esters are often crystalline and lipophilic.

-

Issue: Poor solubility in cleavage solvents (e.g., AcOH/Water).

-

Solution: Use a co-solvent system like THF/AcOH or DMF/Buffer to ensure the substrate is in solution before adding the reducing agent.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive reference for stability profiles).

-

Woodward, R. B., et al. (1966). "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, 88(4), 852–853. Link (Classic application of PNB stability in acid).

-

Chauvette, R. R., et al. (1971). "Chemistry of Cephalosporin Antibiotics. XXI. Conversion of Penicillins to Cephalosporins." The Journal of Organic Chemistry, 36(9), 1259–1267. Link (Demonstrates PNB stability during structural rearrangement).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455–2504. Link (Comprehensive review of peptide protecting groups).

- Taylor, E. C., & Patel, H. H. (1991). "A New Method for the Cleavage of p-Nitrobenzyl Esters." The Journal of Organic Chemistry, 56(16), 5005-5007.

difference between Z-L-phenylalanine benzyl ester and 4-nitrobenzyl ester

The following is an in-depth technical guide comparing Z-L-Phenylalanine Benzyl Ester and Z-L-Phenylalanine 4-Nitrobenzyl Ester , structured for researchers and drug development professionals.

Comparative Analysis of C-Terminal Protection in Peptide Synthesis

Executive Summary

In peptide chemistry, the precise tuning of protecting group stability is the difference between a high-yield synthesis and a complex mixture of side products. While Z-L-phenylalanine benzyl ester (Z-Phe-OBn) represents the standard for C-terminal protection in the Boc/Benzyl strategy, its derivative, Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) , offers a critical enhancement: increased acid stability .

This guide dissects the mechanistic differences, stability profiles, and orthogonality of these two esters. The core distinction lies in the electron-withdrawing nature of the 4-nitro group, which destabilizes the benzylic carbocation intermediate, thereby rendering the ONb group significantly more resistant to acidolysis (e.g., TFA) than the standard OBn group. This property is vital for preventing premature C-terminal deprotection during repetitive N-terminal Boc removal.

Chemical Identity & Properties

Structural Comparison

The fundamental difference is the substitution of a hydrogen atom with a nitro group at the para position of the benzyl ring.

| Feature | Z-L-Phenylalanine Benzyl Ester | Z-L-Phenylalanine 4-Nitrobenzyl Ester |

| Abbreviation | Z-Phe-OBn | Z-Phe-ONb |

| Function | Standard C-terminal Protection | Acid-Stable C-terminal Protection |

| CAS Number | 2462-32-0 (HCl salt of H-Phe-OBn) | 40299-23-8 (Z-Phe-ONb) |

| Molecular Weight | ~389.45 g/mol | ~434.45 g/mol |

| Electronic Effect | Neutral Benzyl Ring | Electron-Withdrawing (-I, -M) Nitro Group |

| Crystallinity | Often oils or low-melting solids | Generally higher melting, crystalline solids |

CRITICAL WARNING: Do not confuse 4-nitrobenzyl (ONb) with 4-nitrophenyl (ONp) .

ONb (Benzyl):

(Protecting Group, Stable).ONp (Phenyl):

(Activated Ester, Highly Reactive).

Visualizing the Structural Difference

Figure 1: Structural relationship between standard benzyl and 4-nitrobenzyl esters.

Mechanistic Deep Dive: Stability & Orthogonality

The choice between OBn and ONb is dictated by the acidolytic stability required during the synthesis.

Acid Stability (The "Electronic Tuning" Effect)

Cleavage of benzyl esters by acid typically proceeds via an

-

Z-Phe-OBn: The benzyl carbocation is relatively stable, making the ester cleavable by strong acids like HF or HBr/AcOH. It is mostly stable to TFA (used for Boc removal), but repetitive exposure can lead to partial cleavage (1-5% loss per cycle).

-

Z-Phe-ONb: The 4-nitro group is strongly electron-withdrawing. It destabilizes the transition state leading to the benzylic carbocation. Consequently, the ONb ester is ~100x more stable to acid than the unsubstituted benzyl ester.

-

Result: Completely stable to TFA. Requires much harsher conditions (HF at 0°C) or reductive methods for cleavage.

-

Orthogonality Matrix

| Condition | Z-Phe-OBn | Z-Phe-ONb |

| 50% TFA / DCM (Boc Removal) | Mostly Stable (Risk of slow leakage) | Completely Stable |

| HBr / AcOH | Cleaved | Stable / Very Slow Cleavage |

| HF / 0°C | Rapid Cleavage | Cleaved (Slower) |

| H2 / Pd-C (Hydrogenolysis) | Rapid Cleavage | Cleaved (May require longer time) |

| Zn / AcOH (Reduction) | Stable | Cleaved (Unique Orthogonality) |

| Base (NaOH/MeOH) | Saponified | Saponified (Faster due to EWG) |

Decision Logic: When to use ONb?

Use Z-Phe-ONb when:

-

Synthesizing long peptides using Boc chemistry where cumulative acid exposure (TFA) would erode a standard benzyl ester.

-

You require a "Safety Catch" mechanism: The nitro group makes the ester stable, but it can be reduced to an amino group (via dithionite), changing its reactivity.

-

You need a highly crystalline intermediate for purification (ONb derivatives crystallize better than OBn).

Experimental Protocols

Synthesis of Z-L-Phenylalanine 4-Nitrobenzyl Ester

Method: Direct Esterification using 4-Nitrobenzyl Bromide.

Reagents:

-

Z-L-Phe-OH (1.0 equiv)

-

4-Nitrobenzyl bromide (1.1 equiv)[1]

-

Triethylamine (TEA) or Cesium Carbonate (1.1 equiv)

-

Solvent: DMF or Acetone

Protocol:

-

Dissolve Z-L-Phe-OH (10 mmol) in DMF (30 mL).

-

Add Cesium Carbonate (11 mmol) and stir for 10 minutes to form the carboxylate salt.

-

Add 4-Nitrobenzyl bromide (11 mmol) in one portion.

-

Stir the reaction at room temperature for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

-

Workup: Dilute with EtOAc (100 mL), wash with water (3x), 5% NaHCO3 (2x), and Brine.

-

Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from EtOH/Hexane. The ONb ester typically precipitates as a white crystalline solid.

Selective Cleavage of 4-Nitrobenzyl Ester (Reductive Method)

Method: Zinc/Acetic Acid Reduction (Orthogonal to Benzyl).

Principle: Unlike standard benzyl esters, the 4-nitrobenzyl group can be cleaved by reducing the nitro group to an amine (or hydroxylamine), followed by 1,6-elimination or direct hydrolysis.

Protocol:

-

Dissolve the peptide (1 mmol) in 90% Acetic Acid .

-

Add Zinc dust (20 equiv) in portions.

-

Stir vigorously at 0°C to Room Temp for 1–3 hours.

-

Filter off the Zinc.

-

Concentrate the filtrate.

-

The resulting p-aminobenzyl ester is highly labile and hydrolyzes spontaneously or upon mild aqueous treatment to release the free carboxylic acid.

Visualization of Reactivity

Figure 2: Reactivity profile of Z-Phe-ONb demonstrating its stability in acid and susceptibility to reductive cleavage.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504. Link

- Prestidge, R. L., et al. (1975). "Acid Stability of Ester Protecting Groups." Journal of Organic Chemistry. (Discusses relative rates of cleavage for substituted benzyl esters).

- Gisin, B. F. (1973). "The Preparation of Merrifield-Resins through the Cesium Salt Method." Helvetica Chimica Acta, 56(5), 1476-1482. (Basis for the Cs2CO3 synthesis protocol).

-

Organic Syntheses. "Protection of Carboxyl Groups as 4-Nitrobenzyl Esters." Link (General methodology reference).

-

BenchChem. "Stability of Ester Protecting Groups in Peptide Synthesis." Link

Sources

Methodological & Application

Application Note: Synthesis of Z-L-Phenylalanine 4-Nitrobenzyl Ester

This Application Note and Protocol is designed for researchers in peptide chemistry and drug development. It details the synthesis of Z-L-phenylalanine 4-nitrobenzyl ester (Z-Phe-ONb) , a critical intermediate used primarily as a carboxyl-protecting group orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc).

Technical Note on Nomenclature:

-

Target: Z-L-Phenylalanine 4-nitrobenzyl ester (Z-Phe-OCH₂-C₆H₄-NO₂).

-

Abbreviation: Z-Phe-ONb.

-

Distinction: Do not confuse with Z-Phe-ONp (4-nitrophenyl ester), which is an active ester used for coupling and enzymatic assays (chymotrypsin substrate), or Z-Phe-ONB (N-hydroxy-5-norbornene-2,3-dicarboximide ester), another active ester. This protocol focuses on the 4-nitrobenzyl ester , used for C-terminal protection stable to acid but removable via hydrogenolysis or reduction.

Introduction & Principle

The 4-nitrobenzyl (ONb) ester is a robust carboxyl protecting group in peptide synthesis. Unlike methyl or ethyl esters, it is easily removed under neutral conditions via catalytic hydrogenolysis (

The synthesis described here utilizes the Direct Alkylation Method . The carboxylate anion of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) acts as a nucleophile, displacing the bromide from 4-nitrobenzyl bromide via an

Reaction Mechanism

The reaction proceeds via the formation of a triethylammonium salt of Z-L-phenylalanine, which then attacks the benzylic carbon of 4-nitrobenzyl bromide.

Figure 1: Reaction pathway for the synthesis of Z-Phe-ONb via nucleophilic substitution.

Materials & Equipment

| Component | Specification | Role |

| Z-L-Phenylalanine | >99% Purity, HPLC Grade | Starting Material |

| 4-Nitrobenzyl Bromide | >98%, crystalline | Alkylating Agent |

| Triethylamine (TEA) | Dry, distilled over KOH | Base catalyst |

| Ethyl Acetate (EtOAc) | Anhydrous | Solvent |

| Ethanol (95%) | Reagent Grade | Recrystallization |

| TLC Plates | Silica Gel 60 | Monitoring |

Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Handle exclusively in a fume hood. Z-Phe-OH and the product are potential allergens.

Experimental Protocol

Phase A: Synthesis

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Z-L-Phenylalanine (10.0 mmol, 2.99 g) in Ethyl Acetate (50 mL) .

-

Activation: Add Triethylamine (11.0 mmol, 1.53 mL) dropwise to the solution. Stir at room temperature for 10 minutes to ensure formation of the triethylammonium salt.

-

Alkylation: Add 4-Nitrobenzyl bromide (10.5 mmol, 2.27 g) in one portion.

-

Reaction: Heat the mixture to reflux (

) for 6–8 hours .-

Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (

) should disappear, and the ester product (

-

Phase B: Workup

-

Filtration: Cool the reaction mixture to room temperature. A precipitate of triethylammonium bromide (Et

NHBr) may form. Filter off the solid and rinse the filter cake with a small amount of EtOAc. -

Washing: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with:

- 1N HCl (Removes unreacted TEA and amine byproducts).

-

5% NaHCO

- Brine (Saturated NaCl).

-

Drying: Dry the organic layer over anhydrous MgSO

or Na -

Concentration: Filter off the desiccant and concentrate the solvent under reduced pressure (Rotavap) at

to yield a crude off-white solid or oil.

Phase C: Purification (Crystallization)

-

Solvent System: Dissolve the crude residue in a minimum amount of hot Ethanol (95%) .

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (

) overnight. -

Isolation: Collect the crystals via vacuum filtration. Wash with cold ethanol/water (1:1).

-

Drying: Dry the crystals in a vacuum desiccator over

to constant weight.

Characterization & Quality Control

| Parameter | Expected Value/Observation | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Yield | 75% – 85% | Gravimetric |

| Melting Point | 126–128 °C (Typical for similar Z-AA-ONb esters, verify experimentally) | Capillary MP |

| TLC ( | ~0.6 (EtOAc/Hexane 1:1) | Silica Gel 60 |

| 1H NMR (CDCl3) | 400 MHz NMR |

Note on NMR: The diagnostic signals are the two singlets for the benzylic protons: the Z-group methylene (

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for Z-Phe-ONb.

Troubleshooting & Optimization

-

Low Yield: Ensure reagents are dry. Water competes with the carboxylate, leading to hydrolysis of the bromide to 4-nitrobenzyl alcohol.

-

Oiling Out: If the product oils out during recrystallization, scratch the vessel walls with a glass rod or add a seed crystal. Alternatively, use an EtOAc/Hexane mixture for recrystallization.

-

Impurity (Starting Material): If Z-Phe-OH remains (low

on TLC), the NaHCO -

Impurity (Alcohol): 4-Nitrobenzyl alcohol (hydrolysis byproduct) is more polar than the ester. It can be removed by flash chromatography (Silica, 20-30% EtOAc in Hexane) if crystallization fails.

References

-

Standard Alkylation Protocol: Macromolecules1977 , 10(2), 346–351. Link (Describes general preparation of p-nitrobenzyl esters of Z-amino acids using p-nitrobenzyl bromide and TEA).

- General Peptide Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

-

Physical Properties (CAS 40299-23-8): Chemical Book / Sigma-Aldrich Catalog entries for Z-L-Phenylalanine 4-nitrobenzyl ester. Link

step-by-step preparation of Z-Phe-ONb from Z-L-phenylalanine

Application Notes & Protocols

Topic: Step-by-Step Preparation of Z-Phe-ONb from Z-L-phenylalanine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrobenzyl ester (Z-Phe-ONb) from N-α-Benzyloxycarbonyl-L-phenylalanine (Z-L-phenylalanine). Z-Phe-ONb is a critical building block in peptide synthesis, where the p-nitrobenzyl (ONb) group serves as a stable protecting group for the carboxylic acid functionality.[1] The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group.[2][3] This protocol details an esterification reaction via nucleophilic substitution, optimized for high yield and purity. We will delve into the reaction mechanism, provide a detailed experimental procedure, outline characterization methods, and offer insights based on established organic synthesis principles.

Reaction Overview and Mechanism

The synthesis of Z-Phe-ONb is achieved through the esterification of the carboxylic acid of Z-L-phenylalanine with p-nitrobenzyl bromide. This reaction proceeds via a classic SN2 mechanism.

Causality of the Reaction Design: The core of this synthesis is the conversion of a carboxylic acid to an ester. Carboxylic acids themselves are not sufficiently nucleophilic to react directly with alkyl halides. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, is introduced to deprotonate the carboxylic acid. This generates a carboxylate anion, which is a significantly stronger nucleophile. This carboxylate then attacks the electrophilic benzylic carbon of p-nitrobenzyl bromide, displacing the bromide leaving group to form the desired p-nitrobenzyl ester.[4] The use of a polar aprotic solvent like Dimethylformamide (DMF) or Ethyl Acetate is ideal as it solubilizes the reactants and facilitates the SN2 pathway.

Reaction Scheme:

Z-L-phenylalanine + p-Nitrobenzyl bromide --(Base, Solvent)--> Z-Phe-ONb

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of Z-Phe-ONb.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis. All reagents should be of high purity.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |

| Z-L-phenylalanine (Z-Phe-OH) | C₁₇H₁₇NO₄ | 299.32 | 2.99 g | 10.0 | Ensure it is dry.[5] |

| p-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 2.16 g | 10.0 | Lachrymator; handle in a fume hood. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.53 mL (1.11 g) | 11.0 | Use a slight excess (1.1 eq). Should be freshly distilled. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 50 mL | - | Anhydrous grade. |

| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | - | For aqueous work-up. |

| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~50 mL | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying the organic phase. |

| Ethanol / Hexane mixture | - | - | As needed | - | For recrystallization. |

| Equipment | |||||

| Round-bottom flask (100 mL) | |||||

| Magnetic stirrer and stir bar | |||||

| Reflux condenser | |||||

| Heating mantle or oil bath | |||||

| Separatory funnel (250 mL) | |||||

| Rotary evaporator | |||||

| Büchner funnel and filter flask | |||||

| Thin Layer Chromatography (TLC) plates | Silica gel plates for reaction monitoring. |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjustments can be made for different scales, but stoichiometry should be maintained.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Z-L-phenylalanine (2.99 g, 10.0 mmol).

-

Add 50 mL of anhydrous ethyl acetate to the flask. Stir the suspension at room temperature.

-

Add triethylamine (1.53 mL, 11.0 mmol) to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the triethylammonium salt of Z-L-phenylalanine is formed.

Step 2: Addition of Alkylating Agent

-

In a fume hood, carefully add p-nitrobenzyl bromide (2.16 g, 10.0 mmol) to the reaction mixture.

-

Attach a reflux condenser to the flask and place it in a heating mantle or pre-heated oil bath.

Step 3: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) with vigorous stirring.

-

A white precipitate of triethylammonium bromide (TEA·HBr) will form as the reaction proceeds.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

-

Visualization: UV light (254 nm).

-

Analysis: The reaction is complete when the spot corresponding to Z-L-phenylalanine (which will likely remain at the baseline) has been completely consumed.

-

Step 4: Work-up and Extraction

-

Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Filter the mixture through a Büchner funnel to remove the precipitated TEA·HBr. Wash the solid with a small amount of cold ethyl acetate.

-

Transfer the filtrate to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 5% NaHCO₃ solution (to remove any unreacted Z-Phe-OH).

-

50 mL of water.

-

50 mL of brine (to reduce the solubility of organic material in the aqueous layer).[6]

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a pale-yellow solid or oil.

Step 5: Purification

-

The most common method for purifying this product is recrystallization. A procedure analogous to the purification of p-nitrobenzyl acetate can be employed.[7]

-

Dissolve the crude solid in a minimum amount of boiling ethanol.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/hexane, and dry under vacuum.

Characterization

To confirm the identity and purity of the synthesized Z-Phe-ONb, the following analyses are recommended:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): Confirm the structure by identifying characteristic peaks for the Z-group, phenylalanine moiety, and the p-nitrobenzyl group.

-

Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire synthesis and purification process.

Caption: Overall workflow for the synthesis of Z-Phe-ONb.

Safety Precautions

-

p-Nitrobenzyl bromide: Is a lachrymator and a potential alkylating agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

-

Solvents: Ethyl acetate and ethanol are flammable. Ensure no open flames are nearby during heating and reflux.

-

General: A thorough risk assessment should be conducted before starting any chemical synthesis.[7]

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Para-nitrobenzyl esterase - M-CSA. (n.d.).

- Hartman, W. W., & Rahrs, E. J. (1921). Acetic acid, p-nitrobenzyl ester. Organic Syntheses, 1, 1.

- Gathergood, N., et al. (2012). A series of l-phenylalanine ionic liquids.

- Sanner, M. A., & Heathcock, C. H. (1982). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 60, 20.

- Synthesis method of L-p-nitrophenylalanine. (2009).

- Dahiya, R. (2009). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Acta Chimica Slovenica, 56, 720-725.

- Reactions of Carboxylic Acids. (2024, July 30). Chemistry LibreTexts.

- Esterification of Carboxylic Acids. (2019, July 29). YouTube.

- Applications in peptide synthesis. (n.d.).

- The Strategic Application of Z-Glu(OtBu)

- Z-Phe-OH 99 1161-13-3. (n.d.). Sigma-Aldrich.

- Method for producing p-nitrobenzyl penicillin G sulfoxide ester. (2012).

- Bioengineered Protein A Polymer Beads for High-Affinity Antibody Purification. (2026, January 27).

- 7 Applications Of Peptide Synthesis. (2022, September 14).

- Peptide synthesis. (n.d.). Wikipedia.

- Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. (2016, July 13). Frontiers in Plant Science.

- Experiment #1 - Antibody Purific

- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023, May 4).

- Z-Phe-Ala-OH. (n.d.). Chem-Impex.

- Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. (2014). mAbs, 6(5), 1245–1254.

- Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo. (2013). Current Protocols in Neuroscience, Chapter 5, Unit 5.30.

- Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Sheffield.

- Purifying bispecifics: Easier said than done. (2025, June 10).

Sources

Application Note: Kinetic Profiling of Serine Proteases using Z-L-Phenylalanine 4-Nitrobenzyl Ester (Z-L-Phe-ONB)

Executive Summary & Expert Insight

This guide details the protocol for assaying the enzymatic hydrolysis of Z-L-phenylalanine 4-nitrobenzyl ester (Z-L-Phe-ONB) .

Critical Distinction (Expert Note): Researchers often confuse this substrate with Z-L-phenylalanine 4-nitrophenyl ester (Z-L-Phe-ONp).

-

ONp (Nitrophenyl): Releases p-nitrophenol (yellow,

nm). Used for rapid colorimetric screening. -

ONB (Nitrobenzyl): Releases 4-nitrobenzyl alcohol.[1] This leaving group is not intensely colored in the visible spectrum. It requires UV detection or potentiometric (pH-stat) monitoring.

Why use Z-L-Phe-ONB?

While ONp esters are faster substrates, ONB esters are critical for mechanistic dissection . The leaving group (

Mechanistic Workflow

The hydrolysis of Z-L-Phe-ONB by serine proteases (e.g., Chymotrypsin, Subtilisin) follows a three-step kinetic mechanism.

Reaction Scheme

-

Binding: Enzyme (

) binds Substrate ( -

Acylation: The catalytic serine attacks the carbonyl carbon, releasing 4-nitrobenzyl alcohol (

) and forming the covalent Acyl-Enzyme Intermediate . -

Deacylation: Water attacks the acyl-enzyme, releasing Z-L-Phenylalanine (

) and regenerating free enzyme (

Figure 1: Kinetic pathway of serine protease-catalyzed ester hydrolysis. For ONB esters,

Experimental Protocols

Since 4-nitrobenzyl alcohol does not provide a strong visible color change, pH-Stat Titration is the gold standard method for this assay. It measures the protons released during the formation of the carboxylic acid product (Z-L-Phenylalanine).

Method A: pH-Stat Titration (Gold Standard)

This method is self-validating as it directly measures bond cleavage via proton release, independent of optical interference.

Materials

-

Instrument: Mettler Toledo T5/T7 or Radiometer pH-stat system (thermostated).

-

Substrate Stock: 50 mM Z-L-Phe-ONB in dry Acetonitrile or DMSO.

-

Reaction Buffer: 5 mM Tris-HCl, 50 mM KCl, 10 mM CaCl

(for stabilization), pH 8.0. Note: Low buffer capacity is required so the titrator maintains pH. -

Titrant: 0.01 M NaOH (standardized).

-

Enzyme:

-Chymotrypsin or Subtilisin (stock ~1 mg/mL in 1 mM HCl).

Protocol Steps

-

System Setup: Thermostat the reaction vessel to 25.0°C (or 37.0°C). Purge with N

to remove atmospheric CO -

Blank Run (Spontaneous Hydrolysis):

-

Add 10.0 mL of Reaction Buffer.

-

Add 100

L Substrate Stock (Final [S] = 0.5 mM). -

Start the pH-stat. Record the slope of NaOH consumption (

mol/min) required to maintain pH 8.0. This is -

Note: ONB esters are more stable than ONp esters, so

should be low.

-

-

Enzymatic Run:

-

Prepare fresh buffer + substrate as above.

-

Initiate reaction by adding 10-50

L Enzyme Stock. -

Record the linear slope of NaOH consumption over 2-5 minutes. This is

.

-

-

Calculation:

Activity (Units) =

Method B: UV-Difference Spectrophotometry (Alternative)

If a pH-stat is unavailable, hydrolysis can be monitored in the UV range, provided the differential extinction coefficient (

Materials

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 3500).

-

Wavelength: 275 nm (Optimization required).

-

Quartz Cuvettes: 1 cm pathlength.

Protocol Steps

-

Determine

:-

Scan the spectrum (240–350 nm) of 0.1 mM Substrate (Z-L-Phe-ONB).

-

Totally hydrolyze the substrate (add high concentration enzyme or NaOH) and scan the products.

-

Identify the wavelength of maximum difference. typically 270–280 nm .

-

Calculate

.

-

-

Kinetic Assay:

Data Analysis & Results Presentation

Kinetic Constants Calculation

Perform assays at varying substrate concentrations (

Summary Table: Typical Parameters (Example Data)

| Parameter | Z-L-Phe-ONB (Benzyl) | Z-L-Phe-ONp (Phenyl) | Mechanistic Implication |

| Leaving Group | 4-Nitrobenzyl alcohol | 4-Nitrophenol | Electronic effect ( |

| Leaving Group pKa | ~14.9 | 7.15 | ONB requires stronger catalysis |

| Detection | pH-Stat / UV (275nm) | Vis (410nm) | ONp is easier for HTS |

| Lower (typically) | Higher | Rate-limiting step shift | |

| Similar | Similar | Binding affinity ( |

Note: Actual values depend on the specific enzyme variant and conditions (pH, T).

References

-

Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524.

- Authoritative review on the acylation/deacyl

- Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 33, 279-312.

-

Philipp, M., & Bender, M. L. (1983). "Kinetics of Subtilisin and Thiolsubtilisin." Molecular and Cellular Biochemistry, 51, 5-32.

- Specific protocols for subtilisin esterase activity.

-

Makam, P., et al. (2019). "Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure." Nature Catalysis, 2, 977–985.

- Modern application of phenylalanine ester hydrolysis assays.

Sources

- 1. 4-Nitrobenzyl alcohol p-Nitrobenzyl alcohol [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Z-Phe-4-Nitrobenzyl Ester Orthogonal Strategy

Introduction: A Modern Application of Classic Protecting Group Strategy in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry, enabling the rapid and efficient assembly of complex peptide chains.[1][2] The success of SPPS is critically dependent on the strategic use of protecting groups to ensure the selective formation of amide bonds in the desired sequence.[1] This guide details an orthogonal synthesis strategy that leverages the classical benzyloxycarbonyl (Z) protecting group in conjunction with a 4-nitrobenzyl ester linkage to the solid support.

This specific combination offers a unique "safety-catch" approach. The 4-nitrobenzyl ester linkage is stable to the conditions required for the removal of the temporary Nα-Z-group, but can be activated for cleavage by reduction of the nitro group.[3][4] This application note provides a comprehensive overview of the principles, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals employing this powerful methodology.

Principles and Mechanisms: An Orthogonal Approach

The core of this strategy lies in the orthogonality of the protecting groups and the resin linkage. Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, providing precise control over the synthesis process.[5]

The Nα-Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a well-established urethane-type protecting group for amines.[6] Its key features in this application include:

-

Stability: The Z-group is stable to the mildly acidic and basic conditions often used in SPPS, but can be selectively removed under neutral conditions.[1]

-

Deprotection via Hydrogenolysis: The most common method for Z-group cleavage is catalytic hydrogenation, which proceeds under mild conditions and produces benign by-products (toluene and carbon dioxide). For solid-phase applications, catalytic transfer hydrogenation is a practical alternative.[6]

-

Racemization Suppression: The urethane nature of the Z-group is known to suppress racemization during the activation of the amino acid for coupling.

The 4-Nitrobenzyl Ester Linkage: A "Safety-Catch" Anchor

The 4-nitrobenzyl ester serves as the covalent link between the C-terminus of the first amino acid (Phenylalanine, in this case) and the solid support. This linkage functions as a "safety-catch" linker.[3]

-

Initial Stability: The electron-withdrawing nature of the nitro group enhances the stability of the benzyl ester linkage, making it resistant to the conditions of Z-group deprotection.

-

Activation by Reduction: The nitro group can be selectively reduced to an amine on the solid support. This transformation makes the benzyl ester linkage significantly more labile and susceptible to cleavage under specific conditions.

-

Reductive Cleavage: The final peptide is cleaved from the resin by a reductive mechanism, typically using stannous chloride (SnCl₂), which is orthogonal to many common side-chain protecting groups.

Experimental Workflow Overview

The overall workflow for the synthesis of a peptide using the Z-Phe-4-nitrobenzyl ester strategy is depicted below. This process involves the initial attachment of the protected amino acid ester to the resin, followed by iterative cycles of Nα-deprotection and amino acid coupling, and concludes with the reductive cleavage of the completed peptide from the solid support.

Figure 1: Overall workflow for SPPS using Z-Phe-4-nitrobenzyl ester.

Detailed Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 to 0.5 mmol scale. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Loading of Z-Phe-4-nitrobenzyl ester onto Merrifield Resin

This procedure describes the attachment of the first amino acid to a chloromethylated polystyrene resin (Merrifield resin) via an ester linkage.

-

Resin Swelling: Swell Merrifield resin (1.0 g, 1% DVB, 1.0 meq/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Preparation of the Amino Acid Salt: In a separate flask, dissolve Z-Phe-OH (2 equivalents relative to resin loading) in a suitable solvent. Convert the carboxylic acid to its cesium salt by adding a solution of cesium carbonate (Cs₂CO₃) in water until the pH is neutral. Evaporate the solvent to dryness to obtain the Z-Phe-OCs salt.

-

Esterification: Add the dried Z-Phe-OCs salt to the swollen resin in the reaction vessel. Add fresh DMF (10 mL).

-

Reaction: Heat the mixture to 50°C and agitate (e.g., using a shaker or overhead stirrer) for 24-48 hours.

-

Washing: Allow the resin to cool to room temperature. Drain the reaction solvent and wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and dichloromethane (DCM, 3 x 10 mL).

-

Drying: Dry the resin under high vacuum to a constant weight. The loading of the amino acid can be determined by a variety of methods, including gravimetric analysis or quantitative analysis of the Z-group.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

A. Nα-Z-Group Deprotection (Catalytic Transfer Hydrogenation) [6]

-

Resin Swelling: Swell the Z-protected peptide-resin in DMF (10 mL) for 30 minutes.

-

Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.2 equivalents relative to resin loading).

-

Hydrogen Donor Addition: Add ammonium formate (HCOONH₄, 10 equivalents) as a hydrogen donor.

-

Deprotection Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for the disappearance of the Z-protected starting material by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of the catalyst and reagents.

B. Amino Acid Coupling

-

Resin Preparation: Swell the deprotected peptide-resin in DMF (10 mL) for 30 minutes.

-

Activation of the Incoming Amino Acid: In a separate vial, dissolve the next Z-protected amino acid (3 equivalents), 1-hydroxybenzotriazole (HOBt, 3 equivalents), and N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) in DMF (5 mL). Allow the activation to proceed for 10-15 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative test (beads remain colorless) indicates the absence of free primary amines and a complete coupling reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage of the Peptide from the Resin

This procedure utilizes a reductive cleavage to release the peptide from the 4-nitrobenzyl ester linkage.

-

Final Deprotection: If the N-terminus of the final peptide is to be free, perform a final Z-group deprotection as described in Protocol 2A.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and methanol (3 x 10 mL), then dry under high vacuum.

-

Preparation of Cleavage Cocktail: Prepare a solution of 0.2 M stannous chloride (SnCl₂) in DMF. Add a catalytic amount of an acid such as acetic acid (e.g., 0.0016 M).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (25 mL per gram of resin). Agitate the mixture at room temperature for 4-6 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh DMF. Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Yields and Purity

The overall yield and purity of the synthesized peptide are dependent on the efficiency of each coupling and deprotection step. For a well-optimized synthesis of a short peptide (e.g., a dipeptide or tripeptide) using this methodology, the following results can be expected.

| Parameter | Expected Value | Method of Analysis |

| Resin Loading | 0.3 - 0.7 mmol/g | Gravimetric analysis, Fmoc/Z cleavage assay |

| Coupling Efficiency | >99% per step | Ninhydrin (Kaiser) Test |

| Overall Crude Yield | 60 - 80% | Gravimetric analysis of lyophilized crude peptide |

| Crude Purity | 70 - 90% | RP-HPLC (at 220 nm) |

| Final Purity | >95% | RP-HPLC after purification |

Note: These are illustrative values. Actual results may vary depending on the peptide sequence, scale of the synthesis, and specific laboratory conditions.[2]

Troubleshooting and Field-Proven Insights

As with any multi-step chemical synthesis, challenges can arise. Below are some common issues and their potential solutions specific to this methodology.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Z-Group Deprotection | - Inactive palladium catalyst- Insufficient hydrogen donor- Steric hindrance around the N-terminus | - Use fresh Pd(OAc)₂.- Increase the excess of ammonium formate.- Extend the reaction time or slightly increase the temperature (e.g., to 40°C). |

| Slow or Incomplete Coupling | - Sterically hindered amino acids- Aggregation of the growing peptide chain on the resin | - Use a more potent activating agent (e.g., HATU).- Perform a double coupling.- Use a solvent mixture that disrupts secondary structures (e.g., DMF/NMP). |

| Low Yield of Cleaved Peptide | - Incomplete reduction of the nitro group- Incomplete cleavage of the activated linker | - Ensure the SnCl₂ solution is freshly prepared.- Extend the cleavage reaction time.- Ensure the peptide-resin is thoroughly dried before adding the cleavage cocktail. |

| Side Reactions during Cleavage | - Reaction of SnCl₂ with sensitive side chains (e.g., Cys, Met) | - Include scavengers in the cleavage cocktail, although SnCl₂ is generally mild.- Perform a small-scale test cleavage to assess compatibility with the peptide sequence. |

Visualization of the Orthogonal Deprotection and Cleavage Strategy

The orthogonality of the Z-group deprotection and the 4-nitrobenzyl ester cleavage is central to this synthetic strategy. The following diagram illustrates this relationship.

Figure 2: Orthogonality of Z-group deprotection and pNB-linker cleavage.

Conclusion

The solid-phase synthesis of peptides using a Z-protected amino acid anchored via a 4-nitrobenzyl ester linkage represents a robust and versatile strategy. Its orthogonal nature, combined with the "safety-catch" cleavage mechanism, provides a high degree of control over the synthesis. While requiring a different set of deprotection and cleavage conditions compared to the more common Fmoc/tBu and Boc/Bzl strategies, this methodology offers a valuable alternative for the synthesis of complex peptides and for applications where the release of protected peptide fragments may be desired. By following the detailed protocols and considering the practical insights provided in this guide, researchers can effectively implement this powerful technique in their peptide synthesis workflows.

References

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Heterogeneous Catalytic Transfer Hydrogenation in Peptide Synthesis. (2025, August 7). Request PDF.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Synthesis of Peptides. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.

- Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.

- Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. (n.d.). The Journal of Organic Chemistry.

- Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies.

- FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.

- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Side reactions in solid-phase peptide synthesis and their applic

- Introduction: Protecting Group Strategies in Peptide Synthesis. (2025). Benchchem.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.

- Attaching the first amino acid to a resin. (n.d.). Aapptec.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Developing deprotectase biocatalysts for synthesis. (2024, March 1). Faraday Discussions.

- Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi

- Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy?. (2017, October 6). Beilstein Journal of Organic Chemistry.

- A Comparative Guide to Cleavage Cocktails for 2-Chlorotrityl Chloride Resin. (2025). Benchchem.

- Solid-Phase Peptide Synthesis (SPPS) Technology. (2022, January 20).

- Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. (n.d.). Luxembourg Bio Technologies.

- Amino Acid Deriv

- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). Chemical Reviews.

- A rapid method for the preparation of amino acid resin esters for Merrifield solid-phase peptide synthesis. (1973, November). PubMed.

- US10954266B2 - Linker molecule and use thereof in methods for purifying peptides. (n.d.).

- WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS. (n.d.).

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed.

- Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi

- Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. (2021, February 3). RSC Publishing.

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024, March 22). MDPI.

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH.

- Peptide synthesis. (n.d.). Wikipedia.

- Solid Phase Synthesis (Nobel Lecture). (n.d.).

- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (n.d.).

- CN115215967A - Merrifield resin and preparation method and application thereof. (n.d.).

- Solid-Phase Peptide Synthesis (Merrifi - St.

- 4.3.5.1 Cleavage after tert-ButoxycarbonyIlBenzyl Synthesis. (n.d.).

- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PMC.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.

- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PMC.

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

Sources

- 1. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. Enzymatic synthesis of peptides on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

catalytic hydrogenation of Z-L-phenylalanine 4-nitrobenzyl ester

Application Note: Global Deprotection of Z-L-Phenylalanine 4-nitrobenzyl Ester via Catalytic Hydrogenation

Executive Summary

This guide details the protocol for the catalytic hydrogenation of

When subjected to catalytic hydrogenation (

Scientific Mechanisms & Reaction Logic

The Dual-Cleavage Pathway

The efficiency of this reaction relies on the susceptibility of both protecting groups to palladium-catalyzed hydrogenolysis, though they proceed via distinct mechanistic cascades.

-

Z-Group Cleavage (Hydrogenolysis): The benzyloxycarbonyl group undergoes direct hydrogenolysis. The benzyl-oxygen bond is cleaved, releasing toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

-

Equation:

-

-

4-Nitrobenzyl Ester Cleavage (Reduction-Elimination): The ONb group is not cleaved directly by hydrogenolysis in the same manner as a standard benzyl ester. Instead, the nitro group (

) is first rapidly reduced to an aniline (-

Equation:

-

Reaction Scheme Visualization

Figure 1: Mechanistic pathway showing the initial reduction of the nitro group followed by the collapse of the ester and carbamate linkages.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Z-L-Phe-ONb (1.0 equiv) | Starting Material |

| Catalyst | 10% Pd/C (wet support preferred) | Catalyst (10-20 wt% loading) |

| Solvent | Methanol (MeOH) or EtOH | Reaction Medium |

| Additive | Acetic Acid (Optional, 1-2 equiv) | Prevents amine poisoning of catalyst |

| Gas | Hydrogen ( | Reductant (Balloon or 1 atm) |

Step-by-Step Methodology

Step 1: Preparation (Safety First)

-

CRITICAL SAFETY: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent. Ensure the reaction vessel is purged with inert gas (

or -

Weigh Z-L-Phe-ONb (e.g., 1.0 g, ~2.3 mmol) into a round-bottom flask.

-

Dissolve in Methanol (20 mL). If solubility is poor, add a small amount of Ethyl Acetate or warm slightly.

Step 2: Catalyst Addition

-

Under a gentle stream of Nitrogen, carefully add 10% Pd/C (100 mg, 10 wt% relative to substrate).

-

Note: Adding a drop of water to the catalyst before addition can reduce sparking risks.

Step 3: Hydrogenation

-

Seal the flask with a septum.

-

Evacuate the flask (vacuum) and backfill with Hydrogen (balloon). Repeat this cycle 3 times to ensure oxygen removal.

-

Stir the mixture vigorously at room temperature (

). -

Observation: The yellow color of the nitro compound should fade as it reduces to the amine, eventually becoming colorless.

Step 4: Monitoring

-

Monitor via TLC (System:

85:10:5). -

Endpoint: Disappearance of the UV-active starting material and the intermediate amine. The product (L-Phe) will stain purple with Ninhydrin (free amine) but is not UV active.

Step 5: Workup

-

Once complete (typically 2-6 hours), flush the system with Nitrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C.

-

Caution: Do not let the filter cake dry out completely in air; keep it wet with solvent to prevent fire hazards. Wash the cake with MeOH (2 x 10 mL).

Step 6: Isolation

-

Concentrate the filtrate under reduced pressure.

-

The residue contains L-Phenylalanine and p-toluidine.

-

Purification: Triturate the residue with cold Diethyl Ether or Ethyl Acetate. L-Phenylalanine (zwitterion) is insoluble in ether and will precipitate as a white solid, while p-toluidine and toluene remain in the organic supernatant.

-

Filter the white solid and dry under vacuum.

Analytical Validation

To ensure the integrity of the protocol, the following validation parameters should be checked:

| Method | Expected Result | Interpretation |

| TLC (UV) | No UV absorbance at | Complete consumption of Z/ONb chromophores. |

| TLC (Ninhydrin) | Strong Purple Spot at baseline/low | Presence of free primary amine (L-Phe). |

| 1H NMR | Absence of aromatic signals at | Successful global deprotection. |

| Yield | >90% | High efficiency expected. |

Workflow Diagram

Figure 2: Operational workflow for the hydrogenation and isolation of L-Phenylalanine.

Troubleshooting & Optimization

-

Problem: Reaction Stalls (Incomplete Deprotection)

-

Cause: Catalyst poisoning (often by the free amine generated) or insufficient

mass transfer. -

Solution: Add 1-2 equivalents of Acetic Acid to the reaction mixture. This protonates the amine product, preventing it from binding strongly to the Pd surface.

-

-

Problem: Colored Impurities

-

Cause: Incomplete removal of p-toluidine or oxidation products.

-

Solution: Ensure thorough trituration with Ether/EtOAc. p-Toluidine is highly soluble in organic solvents, whereas free L-Phenylalanine is not.

-

-

Selectivity Note:

-

If the goal was to remove only the ONb ester while keeping the Z-group, hydrogenation is NOT the correct method . You must use Zinc dust in Acetic Acid or Sodium Dithionite (

), which reduces the nitro group to the amine (cleaving the ester) but leaves the Z-carbamate intact [1].

-

References

-

Guibe-Jampel, E., & Wakselman, M. (1982). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications.

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carboxyl Protection).

-

Bieg, T., & Szeja, W. (1985).[1] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.

Sources

Troubleshooting & Optimization

removing unreacted 4-nitrobenzyl alcohol from Z-Phe-ONb mixtures

Technical Support Center: Peptide Synthesis & Protection Group Chemistry Subject: Advanced Purification of Z-Phe-ONb (Removal of Unreacted 4-Nitrobenzyl Alcohol)

Executive Summary